molecular formula C2H6OS B12062430 2-sulfanyl(113C)ethanol CAS No. 286013-19-2

2-sulfanyl(113C)ethanol

Cat. No.: B12062430
CAS No.: 286013-19-2
M. Wt: 79.13 g/mol
InChI Key: DGVVWUTYPXICAM-OUBTZVSYSA-N
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Description

2-Sulfanyl(113C)ethanol (HSCH₂CH₂OH, with a carbon-13 isotope label at the β-carbon) is a thiol-containing ethanol derivative. The 113C notation likely indicates isotopic labeling, enabling tracking in metabolic or environmental studies. This compound features a sulfhydryl (-SH) group at the second carbon, imparting nucleophilic reactivity and moderate acidity (pKa ~9.5–10.5, typical for thiols). Isotopic labeling (e.g., 113C) could enhance its utility in tracer studies, analogous to δ¹³C analyses in dendroclimatology (), though applied here for chemical tracking .

Properties

CAS No.

286013-19-2

Molecular Formula

C2H6OS

Molecular Weight

79.13 g/mol

IUPAC Name

2-sulfanyl(113C)ethanol

InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1

InChI Key

DGVVWUTYPXICAM-OUBTZVSYSA-N

Isomeric SMILES

C([13CH2]O)S

Canonical SMILES

C(CS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-sulfanyl(113C)ethanol can be synthesized through several methods:

    Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce 2-sulfanyl(113C)ethanol.

    Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield 2-sulfanyl(113C)ethanol.

Industrial Production Methods

In industrial settings, 2-sulfanyl(113C)ethanol is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.

    Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.

    Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a base.

    Esterification: Carboxylic acids and acid catalysts.

Major Products

    Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.

    Reduction: Reduced proteins or molecules.

    Substitution: Thioethers.

    Esterification: Esters of 2-sulfanyl(113C)ethanol.

Scientific Research Applications

2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.

    Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.

    Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.

    Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.

Mechanism of Action

The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.

Comparison with Similar Compounds

Key Differences :

  • Functional Group : Replaces the -SH group with a sulfone (-SO₂CH₃), drastically altering reactivity. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but enhancing oxidative stability compared to thiols.
  • Applications: Used as a cellulose modifier (e.g., methylsulfonylethyl substituents in cotton cellulose) and in synthesizing sulfur-containing inhibitors (). In contrast, 2-sulfanylethanol’s thiol group enables disulfide bond formation or metal chelation .

2-[2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy]ethanol

Key Differences :

  • Structure: Features a bulky phenoxyethoxy substituent, increasing lipophilicity and reducing water solubility compared to 2-sulfanylethanol.
  • Applications: Primarily used in surfactants or industrial formulations (), whereas 2-sulfanylethanol’s smaller size and polar -SH group suit biochemical applications (e.g., protein reduction) .

Sulfanyl Ethanesulfonate Derivatives (e.g., GCDG)

Key Differences :

  • Functional Groups : Combines -SH and sulfonate (-SO₃⁻) groups, enhancing water solubility and stability.
  • Applications: Used in supramolecular complexes (e.g., cyclodextrin-based systems for drug delivery, as in ), leveraging sulfonate’s ionic character. 2-Sulfanylethanol lacks this dual functionality, limiting its use in charged systems .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Weight (g/mol) Functional Group Solubility (Water) pKa
2-Sulfanyl(113C)ethanol ~78.1 (with 113C label) -SH High ~9.5–10.5
2-(Methylsulfonyl)ethanol 124.18 -SO₂CH₃ Moderate N/A
Phenoxyethoxyethanol () 310.48 -O-(CH₂)₂-O- Low N/A
GCDG () ~2000 (cyclodextrin) -SH, -SO₃⁻ High ~1–2 (sulfonate)

Research Findings

  • Synthesis and Stability: Sulfanyl derivatives like GCDG () require controlled thiolation steps to avoid oxidation, a challenge shared with 2-sulfanylethanol. Sulfonate groups in GCDG improve stability, a feature absent in simpler thiols .
  • Functional Group Impact: The sulfonyl group in 2-(methylsulfonyl)ethanol () reduces reactivity compared to thiols but enhances compatibility with polar matrices like cellulose, highlighting trade-offs between stability and functionality .

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